molecular formula C₃₀H₃₄N₂O₁₁ B1147553 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide CAS No. 131087-98-4

1-Hydroxy Carvedilol 1-O-β-D-Glucuronide

カタログ番号: B1147553
CAS番号: 131087-98-4
分子量: 598.6
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydroxy Carvedilol 1-O-β-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₃₄N₂O₁₁ and its molecular weight is 598.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

1-Hydroxy Carvedilol 1-O-β-D-Glucuronide is primarily recognized for its role in the metabolism of carvedilol. The glucuronidation process, facilitated by UDP-glucuronosyltransferases (UGTs), significantly affects the pharmacokinetics and pharmacodynamics of carvedilol. This metabolite is crucial for:

  • Enhanced Solubility : Glucuronidation increases the water solubility of carvedilol, facilitating its excretion and reducing potential toxicity.
  • Bioavailability : The metabolite may contribute to the overall bioavailability of carvedilol, impacting its efficacy in clinical settings .

Metabolic Pathways

The metabolism of carvedilol involves multiple pathways, with glucuronidation being a key process. The enzymes UGT1A1, UGT2B4, and UGT2B7 are primarily responsible for converting carvedilol into its glucuronide forms, including this compound. This metabolic pathway is essential for:

  • Detoxification : Conjugation with glucuronic acid aids in detoxifying carvedilol and its metabolites, thus minimizing adverse effects.
  • Genetic Variability : Genetic polymorphisms in UGT enzymes can lead to variations in drug metabolism among patients, influencing therapeutic outcomes .

Cardiovascular Diseases

This compound is implicated in enhancing the therapeutic effects of carvedilol in treating various cardiovascular conditions:

  • Heart Failure : Studies indicate that carvedilol improves morbidity and mortality rates in patients with heart failure. The metabolite's role in modulating carvedilol's pharmacological effects suggests it may enhance these benefits by improving drug efficacy and safety profiles .

Doping Control

There is emerging interest in the use of this compound as a potential biomarker for doping control. Its detection can help identify the misuse of carvedilol among athletes, given its performance-enhancing properties through improved cardiovascular function .

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies highlighting the significance of this compound:

StudyFocusFindings
Heart FailureCarvedilol reduced hospitalization rates by 31% in patients with severe heart failure.
Genetic VariabilityPatients with certain UGT genotypes showed reduced capacity to glucuronidate carvedilol, affecting treatment outcomes.
PharmacokineticsGlucuronidation was identified as a major metabolic pathway for antihypertensive drugs, including carvedilol.

特性

CAS番号

131087-98-4

分子式

C₃₀H₃₄N₂O₁₁

分子量

598.6

同義語

4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl β-D-Glucopyranosiduronic Acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。